molecular formula C7H13Cl B13191592 (1-Chlorobutan-2-YL)cyclopropane

(1-Chlorobutan-2-YL)cyclopropane

Katalognummer: B13191592
Molekulargewicht: 132.63 g/mol
InChI-Schlüssel: HJXFPPRRAFAOTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Chlorobutan-2-YL)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 1-chlorobutan-2-yl group Cyclopropane derivatives are known for their strained ring structure, which imparts unique chemical reactivity and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chlorobutan-2-YL)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using reagents such as diazo compounds or carbenes. For example, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to cyclopropanate alkenes .

Industrial Production Methods

Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions. These processes typically utilize efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of flow chemistry and continuous processing can further enhance the scalability and efficiency of these reactions .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Chlorobutan-2-YL)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alcohols, amines, or other substituted cyclopropane derivatives .

Wissenschaftliche Forschungsanwendungen

(1-Chlorobutan-2-YL)cyclopropane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-Chlorobutan-2-YL)cyclopropane involves its interaction with molecular targets through its reactive cyclopropane ring. The ring strain in cyclopropane makes it highly reactive, allowing it to participate in various chemical reactions. These reactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1-Chlorobutan-2-YL)cyclopropane is unique due to the presence of both a cyclopropane ring and a chlorinated butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Eigenschaften

Molekularformel

C7H13Cl

Molekulargewicht

132.63 g/mol

IUPAC-Name

1-chlorobutan-2-ylcyclopropane

InChI

InChI=1S/C7H13Cl/c1-2-6(5-8)7-3-4-7/h6-7H,2-5H2,1H3

InChI-Schlüssel

HJXFPPRRAFAOTM-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCl)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.